

Technical Guide: The Crystal Structure of 5-Chloro-1-phenylpentan-1-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Chloro-1-phenylpentan-1-one

Cat. No.: B187955

[Get Quote](#)

A Methodological and Analytical Whitepaper for Drug Development Professionals and Structural Scientists

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is a critical determinant of its physicochemical properties and biological activity. For active pharmaceutical ingredients (APIs) and their synthetic intermediates, this structural information is foundational to drug design, polymorphism screening, and formulation development. This guide provides a comprehensive analysis of the single-crystal X-ray structure of **5-Chloro-1-phenylpentan-1-one**, a valuable building block in medicinal chemistry. We detail the experimental workflow from synthesis and crystallization to data acquisition and structural refinement, offering expert insights into the causality behind methodological choices. The molecular geometry, conformational state, and supramolecular architecture are analyzed, revealing a structure governed by weak C—H…O hydrogen bonds and C—H…π interactions. This document serves as both a definitive structural report and a methodological blueprint for researchers engaged in the structural elucidation of small organic molecules.

Introduction: The Imperative for Structural Elucidation

Aryl alkyl ketones are a ubiquitous structural motif in organic chemistry and serve as precursors for a wide array of pharmacologically active compounds. **5-Chloro-1-phenylpentan-1-one**

(also known as δ -chlorobutyl phenyl ketone) is a key intermediate used in the synthesis of molecules such as ω -phenylalkylpyrimidines and acyclic triaryl olefins, which have applications as selective cyclooxygenase-2 (COX-2) inhibitors and selective estrogen receptor modulators (SERMs)[1][2].

Understanding the solid-state structure of such an intermediate is paramount. It provides incontrovertible proof of chemical identity, reveals the preferred molecular conformation, and elucidates the intermolecular interactions that dictate crystal packing. This knowledge is crucial for predicting material properties like solubility and stability and for designing next-generation analogues with improved efficacy. This guide presents the definitive crystal structure of the title compound, grounded in the published data by Bechmann et al. in IUCrData (2016)[1][2][3].

Experimental Methodology: A Self-Validating Workflow

The determination of a crystal structure is a multi-stage process where each step validates the next. The workflow described below represents a robust and standard approach for small organic molecules, ensuring the generation of a trustworthy and reproducible structural model.

Synthesis via Friedel-Crafts Acylation

The synthesis of **5-Chloro-1-phenylpentan-1-one** was achieved via a classic Friedel-Crafts acylation, a reliable method for forming carbon-carbon bonds between an aromatic ring and an acyl chloride.

Protocol:

- Catalyst Suspension: Suspend aluminium chloride (AlCl_3 , 13.23 mmol) in chloroform (10 ml) under an inert argon atmosphere and cool in an ice bath. Expertise & Experience: The use of a strong Lewis acid like AlCl_3 is essential to activate the acyl chloride. An inert atmosphere prevents moisture from quenching the catalyst, and cooling is critical to control the exothermic reaction.
- Reagent Addition: Sequentially add 5-chlorovaleryl chloride (14.40 mmol) and benzene (11.54 mmol) to the cooled suspension[1].

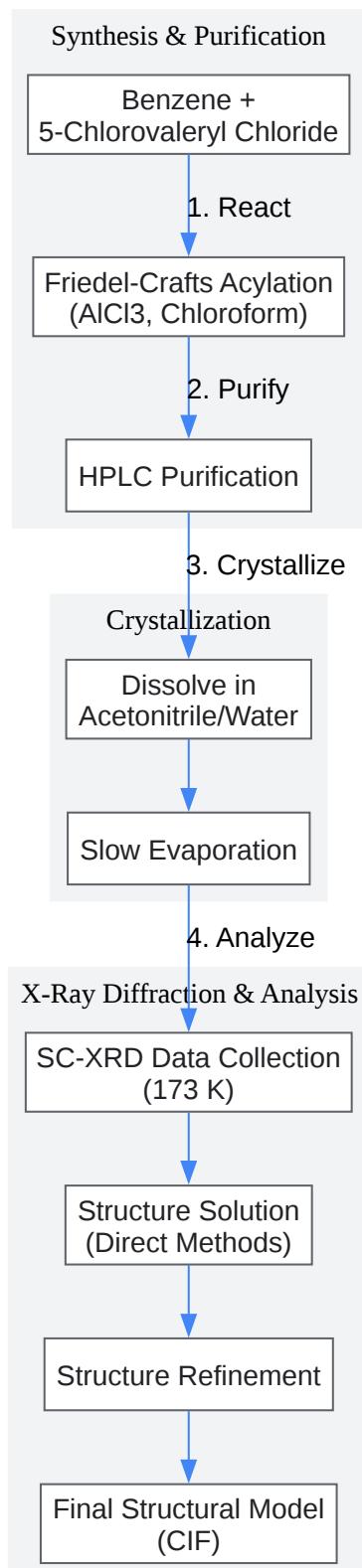
- Reaction: Allow the mixture to stir for 1.5 hours at room temperature, enabling the electrophilic aromatic substitution to proceed to completion.
- Quenching & Extraction: Pour the reaction mixture into an ice/water mixture (15 ml) to quench the reaction and decompose the aluminum chloride complex. The organic layer is then separated. The aqueous layer is extracted three additional times with chloroform (15 ml) to maximize product recovery[1][2].
- Drying and Purification: Combine the organic layers and dry them over anhydrous sodium sulfate (Na_2SO_4). Remove the solvent under vacuum. The resulting crude product is purified by semi-preparative HPLC to yield the final compound as a yellow solid (91.6% yield)[1].

Single Crystal Growth

The acquisition of high-quality single crystals is often the most challenging and critical step. For **5-Chloro-1-phenylpentan-1-one**, suitable crystals were obtained through slow evaporation from a binary solvent system.

Protocol:

- Dissolution: Dissolve the purified compound in a mixture of acetonitrile and water (containing 0.1% TFA from the chromatographic separation)[1].
- Slow Evaporation: Loosely cover the solution and allow the solvent to evaporate slowly over several days at room temperature. Trustworthiness: This method allows molecules to self-assemble into a highly ordered, single-crystal lattice with minimal defects. The choice of a moderately volatile solvent (acetonitrile) paired with a poor solvent (water) is a common strategy to gently reduce solubility and promote crystallization over precipitation.


Single-Crystal X-ray Diffraction (SC-XRD)

Data was collected on a suitable colorless crystal at a low temperature to minimize thermal motion and obtain a more precise snapshot of the electron density.

Protocol:

- Crystal Mounting: A crystal of suitable size ($0.32 \times 0.27 \times 0.26$ mm) is mounted on a goniometer head[1].

- Data Collection: The crystal is cooled to 173 K (-100 °C) in a stream of nitrogen gas. Data is collected using a diffractometer with Molybdenum (Mo K α) radiation[1]. Expertise & Experience: Cryo-cooling is standard practice as it significantly improves data quality by reducing atomic thermal vibrations, leading to sharper diffraction spots and a more accurate final structure.
- Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F^2 . Trustworthiness: The refinement process iteratively adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors. The final R-factor (R1) of 0.0916 indicates the level of agreement, providing a quantitative measure of the model's quality[3].

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the structural elucidation of **5-Chloro-1-phenylpentan-1-one**.

Results and Discussion: Structural Insights

The crystallographic analysis provides a detailed picture of the molecule's solid-state conformation and packing arrangement.

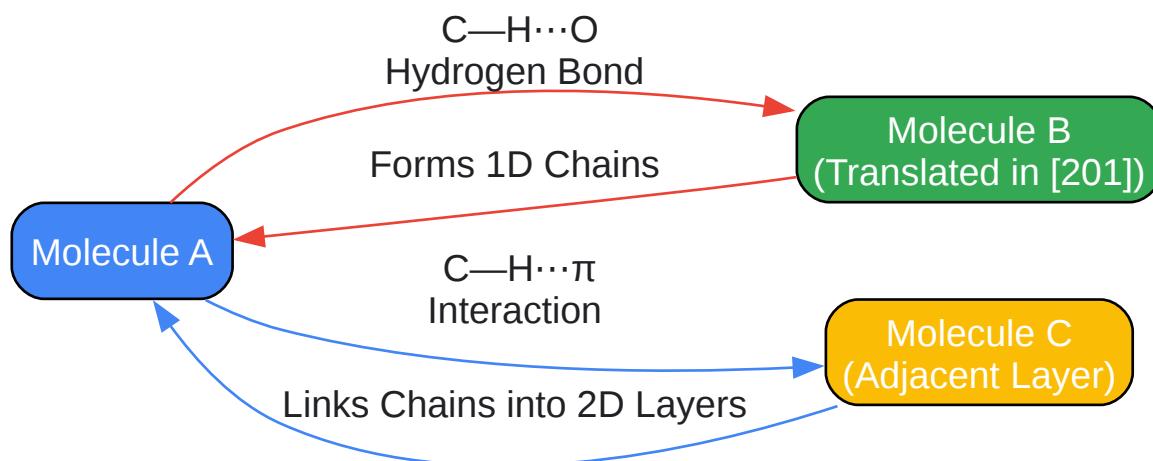
Crystallographic Data Summary

The compound crystallizes in the monoclinic space group $P2_1/c$, a common and stable arrangement for organic molecules. Key crystallographic parameters are summarized below.

Parameter	Value	Source
Chemical Formula	$C_{11}H_{13}ClO$	[1] [3]
Formula Weight (M_r)	196.66 g/mol	[1] [3]
Crystal System	Monoclinic	[1] [3]
Space Group	$P2_1/c$	[1] [3]
Temperature	173 K	[1]
a (Å)	5.2434 (4)	[1] [3]
b (Å)	25.902 (2)	[1] [3]
c (Å)	7.7027 (6)	[1] [3]
β (°)	104.756 (5)	[1] [3]
Volume (V) (Å ³)	1011.6 (1)	[1]
Z (Molecules per unit cell)	4	[1] [3]
CCDC Reference	1446638	[1] [2]

Molecular Geometry and Conformation

The molecular structure reveals a nearly flat but slightly curved skeleton. The overall conformation is defined by the dihedral angle between the mean plane of the chlorobutane


fragment (Cl1/C1–C4) and the rest of the non-hydrogen atoms, which is $4.7(1)^\circ$ ^{[1][2]}. This slight deviation from planarity is typical for flexible alkyl chains attached to rigid aromatic systems. The phenyl ring and the adjacent carbonyl group are nearly coplanar, which allows for some degree of electronic conjugation.

Supramolecular Architecture and Intermolecular Interactions

In the absence of strong hydrogen bond donors (like O-H or N-H), the crystal packing is dictated by a network of weaker, yet structurally significant, intermolecular interactions.

- C—H···O Hydrogen Bonds: The primary interaction involves the carbonyl oxygen atom acting as a hydrogen bond acceptor. These weak C—H···O hydrogen bonds link adjacent molecules into chains that propagate along the crystallographic direction^{[1][2]}.
- C—H···π Interactions: These chains are further organized into layers parallel to the ac plane through weak C—H···π interactions, where a hydrogen atom from an alkyl chain interacts with the electron-rich face of a phenyl ring on a neighboring molecule^{[1][2]}.
- Van der Waals Forces: The overall packing is further stabilized by nonspecific van der Waals forces, ensuring efficient space filling in the crystal lattice^{[1][2]}.

The chlorine atom does not appear to participate in significant halogen bonding in this structure, with its role being primarily electronic and steric.

[Click to download full resolution via product page](#)

Caption: Key intermolecular interactions governing the crystal packing of **5-Chloro-1-phenylpentan-1-one**.

Conclusion

This technical guide has presented a detailed account of the crystal structure of **5-Chloro-1-phenylpentan-1-one**, grounded in authoritative, published data. The workflow, from synthesis to structural analysis, highlights a robust process for obtaining high-fidelity molecular structures. The analysis reveals a molecule with a nearly planar conformation that assembles into a three-dimensional lattice through a combination of weak C—H···O and C—H···π interactions. For researchers in drug development, this structural data provides a precise conformational and interactional profile, serving as a critical reference point for computational modeling, polymorphism studies, and the rational design of new chemical entities based on this versatile scaffold.

References

- PubChem. 5-Chloro-1-phenyl-1-pentanone.
- Bechmann, N., Kniess, T., Pietzsch, J., König, J., & Köckerling, M. (2016). **5-Chloro-1-phenylpentan-1-one**.
- Bechmann, N., Kniess, T., Pietzsch, J., König, J., & Köckerling, M. (2016). **5-Chloro-1-phenylpentan-1-one**.
- Bechmann, N., et al. (2016). Structural data for **5-Chloro-1-phenylpentan-1-one**.
- Cambridge Crystallographic Data Centre (CCDC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. journals.iucr.org [journals.iucr.org]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. 5-Chloro-1-phenyl-1-pentanone | C11H13ClO | CID 70338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Technical Guide: The Crystal Structure of 5-Chloro-1-phenylpentan-1-one]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b187955#crystal-structure-of-5-chloro-1-phenylpentan-1-one>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com